molecular formula C17H16O4 B14324835 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one CAS No. 107418-72-4

1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one

Cat. No.: B14324835
CAS No.: 107418-72-4
M. Wt: 284.31 g/mol
InChI Key: BLRURFXZPKCIEX-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one is an organic compound with a complex structure that includes both phenyl and hydroxy groups

Preparation Methods

The synthesis of 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one typically involves several steps. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The hydroxy and methoxymethoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

107418-72-4

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

1-[2-hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C17H16O4/c1-20-12-21-14-8-9-15(17(19)11-14)16(18)10-7-13-5-3-2-4-6-13/h2-11,19H,12H2,1H3

InChI Key

BLRURFXZPKCIEX-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O

Origin of Product

United States

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